molecular formula C24H30N2O4 B2529000 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide CAS No. 322680-14-8

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide

Cat. No.: B2529000
CAS No.: 322680-14-8
M. Wt: 410.514
InChI Key: VUDTUVXVTAVZEE-UHFFFAOYSA-N
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Description

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in numerous natural products . This compound features a benzamide core linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ether linkage and further functionalized with a morpholinoethyl group, suggesting potential for targeted biological interactions. The structural complexity and specific pharmacophoric elements, particularly the morpholine ring, indicate this compound is a valuable chemical tool for probing signaling pathways and enzyme systems. Researchers are exploring its potential applications as a kinase inhibitor or modulator of protein-protein interactions, given that similar benzofuran-based small molecules, such as Fruquintinib and PF-00337210, are established as potent VEGFR-2 inhibitors in oncology research . Its mechanism of action is likely multifaceted; the morpholino group is a common feature in drugs targeting the central nervous system, while the dihydrobenzofuran subunit is associated with a range of activities, including anticancer, antibacterial, and anti-oxidative effects . This reagent is provided strictly for non-human research applications, including use as a reference standard, a building block in organic synthesis, or a lead compound in the development of novel therapeutic agents. It is intended for use by qualified researchers in controlled laboratory settings only.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-24(2)16-20-4-3-5-21(22(20)30-24)29-17-18-6-8-19(9-7-18)23(27)25-10-11-26-12-14-28-15-13-26/h3-9H,10-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTUVXVTAVZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide is a derivative of benzamide that incorporates a dihydrobenzofuran moiety. This structure suggests potential pharmacological properties due to the presence of both aromatic and ether functionalities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide
  • Canonical SMILES : CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the morpholino group suggests potential interactions with neurotransmitter systems, while the dihydrobenzofuran moiety may contribute to its affinity for specific biological pathways.

In Vitro Studies

Recent studies have evaluated the binding affinity and inhibitory effects of the compound on various receptors:

Target Receptor Binding Affinity (K_i) Effect
5-HT_735 ± 22 nMAntagonist
α_2A adrenergic138 ± 44 nMAntagonist

These results indicate that the compound exhibits significant antagonistic properties, particularly at serotonin and adrenergic receptors, which are crucial for modulating mood and anxiety responses .

Case Studies

  • Neuropharmacological Effects : A study demonstrated that compounds similar in structure to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-morpholinoethyl)benzamide showed promise in reducing anxiety-like behaviors in rodent models. The mechanism was attributed to modulation of serotonin pathways .
  • Antioxidant Activity : Another investigation highlighted the antioxidant properties of related benzofuran derivatives, suggesting that this compound may also exhibit protective effects against oxidative stress in cellular models.

Synthesis and Industrial Production

The synthesis of this compound typically involves multiple steps starting from 2,2-dimethyl-2,3-dihydrobenzofuran derivatives. Key reaction conditions include:

  • Use of catalysts and controlled temperatures.
  • Purification techniques to ensure high yield and purity.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and reduce costs during production.

Comparison with Similar Compounds

Core Backbone Similarities

All compounds listed below share the 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide backbone, which contributes to their shared physicochemical properties, such as moderate lipophilicity and stability. Key differences lie in the N-substituents, which dictate solubility, bioavailability, and target selectivity.

Substituent Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent Key Functional Groups
Target Compound C₂₅H₃₀N₂O₄* 446.5 2-Morpholinoethyl Morpholine (polar), amide
4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide C₂₄H₂₄N₂O₅S 452.5 4-Sulfamoylphenyl Sulfonamide (H-bond donor/acceptor)
N-(4-(N-Acetylsulfamoyl)phenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide C₂₆H₂₆N₂O₆S 494.6 4-(N-Acetylsulfamoyl)phenyl Acetylated sulfonamide (enhanced lipophilicity)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.3 2-Hydroxy-1,1-dimethylethyl Hydroxyl (polar), tertiary alcohol

Key Observations:

  • The morpholinoethyl group in the target compound introduces a polar, non-aromatic amine, enhancing water solubility compared to sulfonamide derivatives .
  • Sulfonamide-substituted analogs (e.g., ) are likely to exhibit stronger hydrogen-bonding interactions, making them suitable for targeting enzymes like carbonic anhydrases or kinases.

Comparison with Analogues

  • Sulfonamide Derivatives () : Synthesized via sulfonylation of aniline intermediates, followed by amide coupling. The acetylated variant requires additional acetylation steps.
  • N-(2-Hydroxy-1,1-dimethylethyl)benzamide : Prepared by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, highlighting the versatility of nucleophilic acyl substitution for amide formation.

Physicochemical and Spectral Properties

IR Spectroscopy

  • Target Compound: Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and N-H stretch at ~3300 cm⁻¹. The morpholino group’s C-O-C vibrations would appear near 1100–1250 cm⁻¹ .
  • Sulfonamide Analogs () : Distinct S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches (sulfonamide) at ~3200–3400 cm⁻¹ .

Solubility and Bioavailability

  • The morpholinoethyl group likely improves aqueous solubility compared to sulfonamide derivatives, which may aggregate due to planar sulfonamide motifs.
  • Acetylated sulfonamide : Reduced polarity may enhance membrane permeability but limit solubility in polar solvents.

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